

Theoretical studies and DFT analysis of (4-Acetylphenyl)thiourea

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Compound of Interest

Compound Name: (4-Acetylphenyl)thiourea

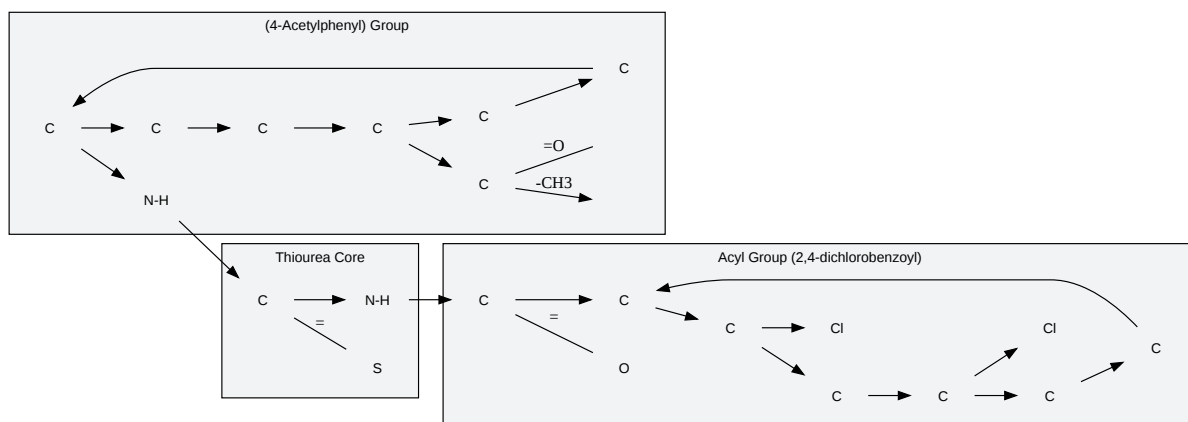
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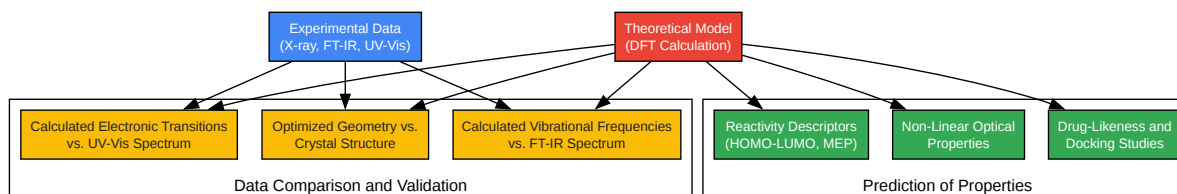
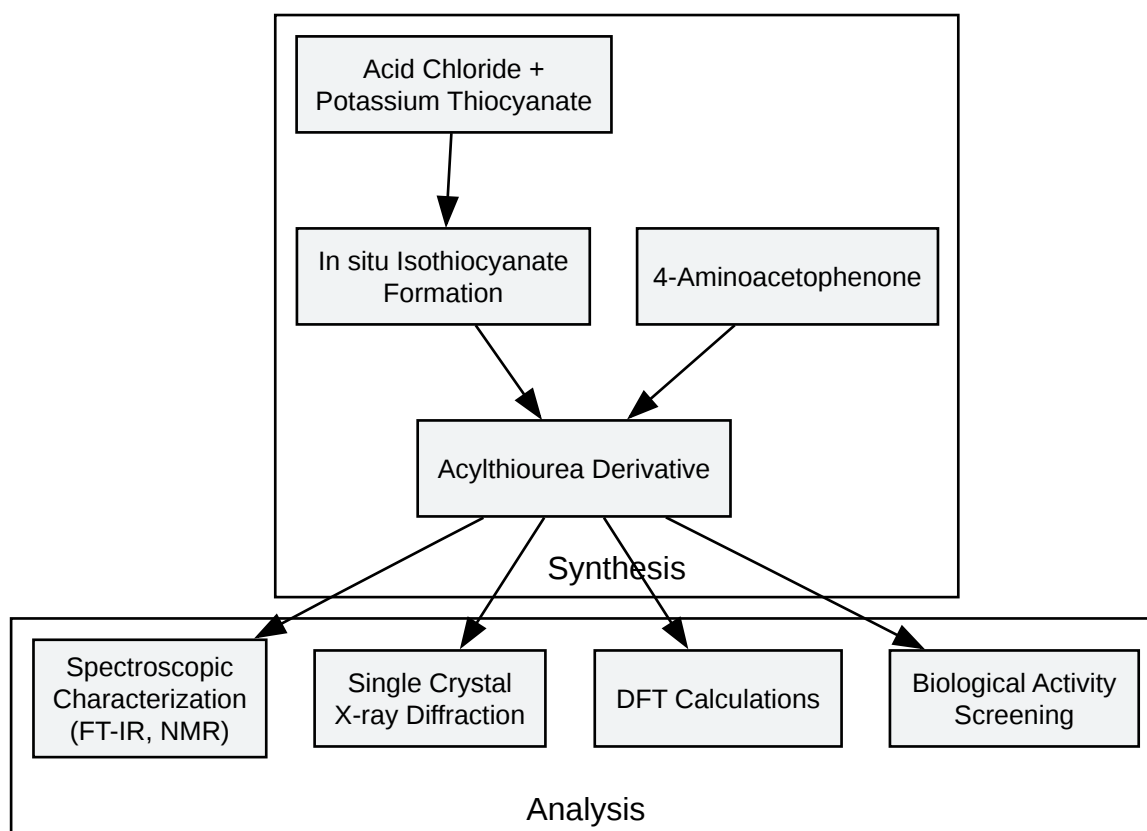
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Synthesis and Molecular Structure

Thiourea derivatives are of significant interest due to their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The synthesis of N-acylthiourea derivatives, such as those of **(4-Acetylphenyl)thiourea**, typically involves a two-step, one-pot reaction. The general scheme involves the reaction of an acid chloride with a thiocyanate salt (like potassium or ammonium thiocyanate) to form an isothiocyanate in situ. This intermediate then reacts with an amine, in this case, 4-aminoacetophenone, to yield the final thiourea derivative.[1][3]

Below is a representative molecular structure of an N-acyl derivative of **(4-Acetylphenyl)thiourea**, specifically N-((4-acetylphenyl)carbamoithioyl)-2,4-dichlorobenzamide.





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References

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